molecular formula C13H18N2O B1276719 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine CAS No. 292635-34-8

1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine

Cat. No. B1276719
CAS RN: 292635-34-8
M. Wt: 218.29 g/mol
InChI Key: PTAQOEKCDLOHFQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine is C13H18N2O. The molecular weight of its hydrochloride form is 254.75 g/mol.

Scientific Research Applications

Anticancer Applications

Piperidine derivatives have been utilized in various ways as anticancer agents . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .

Antiviral Applications

Piperidine derivatives have also been used as antiviral agents . Their unique structure allows them to interfere with the replication process of certain viruses, making them a valuable tool in the fight against viral diseases.

Antimalarial Applications

The unique structure of piperidine derivatives has been exploited in the development of antimalarial drugs . These compounds can interfere with the life cycle of the malaria parasite, providing a potential treatment for this devastating disease.

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown potential as both antimicrobial and antifungal agents . Their ability to disrupt the growth and reproduction of harmful microorganisms makes them a valuable resource in the field of infectious disease.

Antihypertensive Applications

Piperidine derivatives have been used in the treatment of hypertension . They can help to relax and widen blood vessels, reducing blood pressure and improving blood flow.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help to reduce pain and inflammation, improving quality of life for individuals with chronic pain conditions.

Anti-Alzheimer Applications

Piperidine derivatives have shown promise in the treatment of Alzheimer’s disease . They may help to slow the progression of the disease and improve cognitive function.

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They can help to manage the symptoms of psychiatric disorders, improving mental health and wellbeing.

Safety and Hazards

The compound is intended for research use only and is not for medicinal or household use . The safety data sheet includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection .

properties

IUPAC Name

[4-(aminomethyl)phenyl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-10-11-4-6-12(7-5-11)13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAQOEKCDLOHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427906
Record name 1-[4-(piperidin-1-ylcarbonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

292635-34-8
Record name 1-[4-(piperidin-1-ylcarbonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(piperidine-1-carbonyl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Use the General Procedure 6-1, using piperidine (373 mg, 4.4 mmol) and 4-(tert-butoxycabonylamino-methyl)-benzoic acid to give the title compound as a white solid (1.03 g, 100%). MS (ES+) m/z: 219 (M+H)+.
Quantity
373 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

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